JNJ-18038683
Overview
Description
JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine type 7 (5-HT7) serotonin receptor. It was discovered by Johnson & Johnson and has shown nootropic and antidepressant effects in both animal and human studies . The compound has progressed to Phase II trials as an adjunctive treatment for improving cognition and mood in stable bipolar disorder .
Preparation Methods
The synthesis of JNJ-18038683 involves multiple steps, starting with the preparation of the core pyrazolo[3,4-d]azepine structure. The synthetic route typically includes the following steps:
Formation of the pyrazolo[3,4-d]azepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the benzyl and chlorophenyl groups through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods would likely involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
JNJ-18038683 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The benzyl and chlorophenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
JNJ-18038683 has several scientific research applications:
Chemistry: It is used as a tool compound to study the 5-HT7 receptor and its role in various biochemical pathways.
Biology: The compound is used in research to understand the effects of 5-HT7 receptor antagonism on cellular processes.
Medicine: this compound has shown potential as an adjunctive treatment for improving cognition and mood in stable bipolar disorder.
Mechanism of Action
JNJ-18038683 exerts its effects by selectively antagonizing the 5-HT7 serotonin receptor. This receptor is involved in the regulation of mood, cognition, and circadian rhythms. By blocking this receptor, this compound enhances serotonin transmission, leading to antidepressant-like behavior and suppression of REM sleep . The compound also binds to the 5-HT6 serotonin receptor with lower affinity, which may contribute to its pro-cognitive and anti-dementia effects .
Comparison with Similar Compounds
JNJ-18038683 is unique in its high selectivity for the 5-HT7 receptor. Similar compounds include:
SB-269970: Another selective 5-HT7 receptor antagonist with similar effects on mood and cognition.
SB-656104-A: A compound with high affinity for the 5-HT7 receptor, used in research to study the receptor’s role in various physiological processes.
LP-211: A selective 5-HT7 receptor agonist used to investigate the receptor’s function in the central nervous system.
Compared to these compounds, this compound has shown promising results in clinical trials and has a unique profile of effects on mood, cognition, and sleep .
Properties
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3.C6H8O7/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-9,22H,10-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQZMBPDLFAJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851376-05-1 | |
Record name | JNJ-18038683 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851376051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-18038683 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UKQ1NQ8YX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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